molecular formula C9H5BrClNO B067785 3-(4-Bromophenyl)-5-chloro-1,2-oxazole CAS No. 192432-78-3

3-(4-Bromophenyl)-5-chloro-1,2-oxazole

Cat. No. B067785
M. Wt: 258.5 g/mol
InChI Key: PFWSLFIOHIDIAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to scavenge free radicals and protect against oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole have been studied extensively. This compound has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Furthermore, it has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(4-Bromophenyl)-5-chloro-1,2-oxazole in lab experiments include its unique properties and potential applications in various fields of research. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Therefore, careful consideration should be taken when using this compound in lab experiments.

Future Directions

There are several future directions for the research of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential use in combination with other compounds for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-5-chloro-1,2-oxazole is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound has been synthesized using various methods and has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. Its mechanism of action is not fully understood, but it is believed to act through several pathways. The biochemical and physiological effects of this compound have been studied extensively, and it has shown potential in various fields of research. However, careful consideration should be taken when using this compound in lab experiments, and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-5-chloro-1,2-oxazole can be achieved through various methods, including cyclization of 4-bromo-2-chlorobenzoyl isothiocyanate with glycine, reaction of 4-bromo-2-chlorobenzoic acid with oxalyl chloride followed by reaction with glycine, and reaction of 4-bromo-2-chlorobenzoyl chloride with glycine. The yield of the synthesis method varies depending on the reaction conditions and the purity of the reagents.

Scientific Research Applications

3-(4-Bromophenyl)-5-chloro-1,2-oxazole has been widely used in scientific research for its potential applications in various fields. This compound has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta plaques.

properties

CAS RN

192432-78-3

Product Name

3-(4-Bromophenyl)-5-chloro-1,2-oxazole

Molecular Formula

C9H5BrClNO

Molecular Weight

258.5 g/mol

IUPAC Name

3-(4-bromophenyl)-5-chloro-1,2-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H

InChI Key

PFWSLFIOHIDIAK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)Cl)Br

synonyms

3-(4-BROMOPHENYL)-5-CHLOROISOXAZOLE

Origin of Product

United States

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